4'-O-methylepigallocatechin-3-O-gallate is derived from the natural methylation processes occurring in tea plants, particularly Camellia sinensis. Methylation of catechins, including epigallocatechin-3-gallate, occurs predominantly in the young leaves and can result in various methylated derivatives. The compound belongs to a larger group of catechin gallates, which are polyphenolic compounds known for their antioxidant properties and potential health benefits.
The synthesis of 4'-O-methylepigallocatechin-3-O-gallate can occur through enzymatic or chemical methylation processes. Enzymatic synthesis typically involves the use of O-methyltransferases, which catalyze the transfer of a methyl group from S-adenosyl-L-methionine to specific hydroxyl groups on the catechin structure. In particular, studies have identified two O-methyltransferases that specifically catalyze the methylation at the 3' and 4' positions of epigallocatechin-3-gallate.
The enzymatic reaction conditions for optimal O-methylation include specific pH levels (around pH 7.4 to 7.6) and temperatures (approximately 40 °C to 45 °C). Kinetic parameters such as Michaelis-Menten constants have been determined for these enzymes when using epigallocatechin-3-gallate as a substrate, indicating their efficiency and specificity in producing methylated derivatives.
The molecular formula of 4'-O-methylepigallocatechin-3-O-gallate is C23H20O11, and its structural representation includes multiple hydroxyl groups attached to a flavonoid backbone. The methyl group at the 4' position alters its chemical behavior compared to non-methylated forms.
The compound's structure can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and spatial arrangement of functional groups. The presence of multiple hydroxyl groups contributes to its solubility and reactivity.
4'-O-methylepigallocatechin-3-O-gallate participates in various chemical reactions typical of polyphenolic compounds. These include oxidation-reduction reactions and complexation with metal ions, which can influence its antioxidant capacity.
In vitro studies have shown that this compound exhibits significant biological activities, including inhibition of nitric oxide generation and modulation of inducible nitric oxide synthase expression. Such reactions are critical for understanding its potential therapeutic applications.
The mechanism by which 4'-O-methylepigallocatechin-3-O-gallate exerts its biological effects involves several pathways. Primarily, it acts as an antioxidant by scavenging free radicals and chelating metal ions that catalyze oxidative stress. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation.
Research indicates that methylated derivatives like 4'-O-methylepigallocatechin-3-O-gallate often exhibit enhanced bioactivity compared to their non-methylated counterparts due to improved membrane permeability and altered interaction with cellular targets.
The physical properties of 4'-O-methylepigallocatechin-3-O-gallate include a melting point that has not been extensively reported but is expected to be similar to other catechins, along with solubility characteristics influenced by its hydroxyl groups.
Chemical analyses reveal that this compound has significant antioxidant activity, with studies indicating a high capacity for scavenging reactive oxygen species. Its solubility in water and organic solvents varies based on pH and temperature conditions.
4'-O-methylepigallocatechin-3-O-gallate has garnered attention for its potential health benefits, particularly in the fields of nutrition and pharmacology. Its applications include:
Recent genomic studies have identified two flavonoid-specific O-methyltransferases (OMTs) in Camellia sinensis: CsFAOMT1 and CsFAOMT2. These enzymes belong to the flavonol/anthocyanin O-methyltransferase (FAOMT) class, phylogenetically distinct from the previously characterized caffeoyl-CoA O-methyltransferases (CCoAOMTs). While CCoAOMTs produce non-specific methylated catechin derivatives, CsFAOMT2 exhibits precise regioselectivity for the 4''-position of the galloyl moiety of epigallocatechin-3-gallate (EGCG). Functional characterization confirms that CsFAOMT2 catalyzes the S-adenosyl methionine (SAM)-dependent methylation to form 4''-O-methylepigallocatechin-3-O-gallate (EGCG4''Me) as its dominant product [2] [4].
CsFAOMT2 demonstrates a unique bifunctional capability: it methylates EGCG at both the 3''- and 4''-positions but exhibits a 15-fold higher catalytic efficiency (kcat/Km) for 4''-O-methylation compared to 3''-O-methylation. Structural analysis reveals that its active site accommodates EGCG through π-π stacking between the galloyl ring and Phe-245, while Val-264 in the binding pocket sterically favors 4''-hydroxy group positioning for methylation. By contrast, CsFAOMT1 contains Ile-265 instead of Val-264, conferring strict 3''-specificity. This single residue difference explains the positional specificity divergence between these paralogous enzymes [4].
Table 1: Enzymatic Parameters of Tea O-Methyltransferases
Enzyme | Preferred Substrate | Main Product | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Key Residue for Specificity |
---|---|---|---|---|
CsFAOMT1 | EGCG | EGCG3''Me | 1.2 × 10⁴ | Ile-265 |
CsFAOMT2 | EGCG | EGCG4''Me | 8.7 × 10³ (4''-position) | Val-264 |
CCoAOMT* | Multiple phenolics | Mixed products | ≤ 1.0 × 10³ | Nonspecific binding pocket |
Data sourced from [4]; *CCoAOMT included for contrast
The CsFAOMT2 gene displays stringent spatial and developmental expression regulation. Quantitative PCR analyses show peak transcription in young leaves (15-fold higher than roots) and flower buds, correlating with EGCG4''Me accumulation patterns. Among 27 genetically diverse tea accessions, only three cultivars (‘Jinxuan’, ‘Zijuan’, and ‘Benifuuki’) accumulate >1 mg/g EGCG4''Me in young leaves, coinciding with high CsFAOMT2 transcript levels (R=0.91, P<10⁻²⁵). Mature leaves exhibit 60% lower expression, explaining the developmental decline in EGCG4''Me [4] [9].
Bulked segregant RNA sequencing of F1 hybrids between high- and low-EGCG4''Me cultivars identified CsFAOMT2 allelic variants. A promoter insertion (46 bp) in ‘Jinxuan’ creates a WRKY transcription factor binding site, elevating basal expression. Additionally, a coding SNP (Val-264→Ile) in low-methylating cultivars mimics CsFAOMT1’s structure, reducing 4''-specificity. This allelic heterogeneity explains the rarity of high-EGCG4''Me tea germplasm (<5% of screened accessions) and provides markers for breeding [4].
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